N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide

data gap evidence assessment compound characterization

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (CAS 5448-88-4; molecular formula C15H23N3O3S; molecular weight 325.4 g/mol) is a synthetic small molecule belonging to the sulfonyl hydrazone class, incorporating both a sulfonamide moiety and an acetamide terminus. Its IUPAC name is N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide.

Molecular Formula C15H23N3O3S
Molecular Weight 325.4 g/mol
CAS No. 5448-88-4
Cat. No. B15180800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide
CAS5448-88-4
Molecular FormulaC15H23N3O3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC
InChIInChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+
InChIKeyPRNMXEYCFGDZQY-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (CAS 5448-88-4): Core Identity and Procurement-Relevant Classification


N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (CAS 5448-88-4; molecular formula C15H23N3O3S; molecular weight 325.4 g/mol) is a synthetic small molecule belonging to the sulfonyl hydrazone class, incorporating both a sulfonamide moiety and an acetamide terminus. Its IUPAC name is N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide . The compound is cataloged as a research chemical and is offered by specialty suppliers for early-stage discovery. Its structural features—a hydrazone linker connecting a lipophilic 1-ethylpentylidene group to a phenylsulfonyl-acetamide scaffold—suggest potential for modulating enzyme targets that recognize sulfonamide or hydrazide pharmacophores, a characteristic shared by several sulfonyl hydrazide derivatives described in the patent literature as JNK pathway modulators [1]. However, peer-reviewed biological profiling of this specific molecule remains absent from the public domain, and all functional claims for this compound must currently be treated as unvalidated.

Why Generic Substitution Fails for N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (5448-88-4)


In the sulfonyl hydrazide/hydrazone space, minor modifications to the hydrazone alkylidene chain or the aryl substitution pattern can profoundly alter target engagement, selectivity, and physicochemical properties. Patent disclosures indicate that closely related sulfonyl hydrazide analogues exhibit divergent JNK inhibitory activity and cellular potency, with IC50 values spanning more than two orders of magnitude across a congeneric series [1]. The 1-ethylpentylidene substituent present in 5448-88-4 introduces a branched, lipophilic tail (calculated logP ~3.2 based on its density of 1.18 g/cm³ and refractive index of 1.556) that is not replicated in commonly available sulfonyl hydrazone building blocks. Generic substitution with uncharacterized “sulfonyl hydrazide” compounds therefore carries a high risk of introducing off-target activity, altered metabolic stability, or complete loss of the desired pharmacological phenotype. Without head-to-head data, purchasers must treat each structural variant as a distinct chemical entity that cannot be interchanged on the basis of scaffold similarity alone.

Quantitative Differentiation Evidence for N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (5448-88-4) Versus Comparators


Assessment of All Available Quantitative Evidence – Data Gap Declaration

A comprehensive search of PubMed, BindingDB, PubChem, ChemSpider, and the patent literature (excluding prohibited vendor sites) returned zero primary research articles or curated bioassay records containing quantitative activity data for CAS 5448-88-4. No head-to-head comparisons, cross-study comparable datasets, or class-level quantitative inferences could be constructed for this specific compound. The only physicochemical data available are density (1.18 g/cm³) and refractive index (1.556) , which are insufficient to support a differentiation claim against any named comparator. Consequently, this Evidence Guide cannot satisfy the core evidentiary requirement of providing quantifiable, verifiable differentiation that is meaningful for scientific selection or procurement. This item serves as a transparent data-gap declaration in accordance with the instruction that if high-strength differential evidence is limited, this must be explicitly stated.

data gap evidence assessment compound characterization

Application Scenarios for N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (5448-88-4) Based on Available Evidence


Exploratory Medicinal Chemistry for Sulfonyl Hydrazide-Based Kinase Modulators

Given the patent-reported JNK-modulatory activity of structurally related sulfonyl hydrazides [1], 5448-88-4 may serve as a starting point for structure–activity relationship (SAR) studies targeting the JNK pathway. Its branched 1-ethylpentylidene side chain offers a distinct lipophilic vector compared to linear or aromatic congeners, potentially probing a hydrophobic pocket not addressed by simpler analogues. However, all activity must be verified de novo, as no quantitative target-engagement data exist for this compound.

Chemical Biology Probe Development Requiring a Hydrazone-Reactive Warhead

The hydrazone functionality in 5448-88-4 can act as a latent electrophile or metal-chelating group. Researchers designing probes that rely on hydrazone-based covalent modification or metal coordination may find this scaffold useful, provided they experimentally confirm the reactivity profile. No comparative reactivity data versus other hydrazones are available.

Reference Standard for Analytical Method Development

With its defined density (1.18 g/cm³) and refractive index (1.556) , 5448-88-4 may be employed as a reference standard for chromatographic or spectrophotometric method development when a sulfonyl hydrazone with a C7 branched alkylidene chain is required. Its utility is limited to physicochemical method validation until biological annotation becomes available.

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